1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene
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Overview
Description
1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and a 2-methoxy ethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromoethyl methyl ether as a starting reagent, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the final product. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.
Materials Science: It is utilized in the production of advanced materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the 2-methoxy ethoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects in various applications .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chloro-benzene: Lacks the 2-methoxy ethoxy group, making it less versatile in certain applications.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a different arrangement of functional groups, leading to different reactivity and applications .
Uniqueness
1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene is unique due to the combination of bromine, chlorine, and the 2-methoxy ethoxy group on the benzene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-2-chloro-4-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVJFBJUCWMRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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